molecular formula C14H19NO3 B1279824 Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate CAS No. 750649-39-9

Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate

Cat. No.: B1279824
CAS No.: 750649-39-9
M. Wt: 249.3 g/mol
InChI Key: FYIZIYCXUSGNLZ-STQMWFEESA-N
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Description

Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Synthesis

Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate has been utilized in the enantioselective synthesis of various compounds. For instance, an efficient synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a key intermediate for potent CCR2 antagonists, was developed using an iodolactamization process. This highlights its role in creating highly functionalized and stereochemically specific molecules for pharmaceutical applications (Campbell et al., 2009).

Synthesis of Stereoselective Compounds

The compound has been instrumental in synthesizing single stereoisomers of 2,2-disubstituted 3-hydroxycyclohexane-1-ones, critical building blocks for natural products and bioactive compounds. Carbonyl reductases were used to catalyze the desymmetric reduction of 2-benzyl-2-methyl-1,3-cyclohexanedione analogs, yielding products with excellent enantioselectivity (Zhu et al., 2021).

Discovery of New Chemical Classes

The compound played a role in the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a novel class of pseudopeptidic [1,2,4]triazines. This synthesis involved reactions with cyclohexyl or benzyl isocyanide, demonstrating the versatility of this compound in generating new chemical entities (Sañudo et al., 2006).

Development of Antibacterial Agents

(3-benzyl-5-hydroxyphenyl)carbamates, structurally related to this compound, have been evaluated as new antibacterial agents against Gram-positive bacteria. These compounds demonstrated potent inhibitory activity, indicating the potential for benzyl carbamates in antibiotic drug discovery (Liang et al., 2020).

Stereochemical Control in Catalytic Reactions

Benzyl carbamates, including this compound, have been used in stereospecific nickel-catalyzed cross-coupling reactions. The nature of the ligand used in these reactions can control the absolute stereochemistry of the product, showing the significance of these compounds in asymmetric synthesis (Harris et al., 2013).

Mechanism of Action

Target of Action

Benzyl (1S,3S)-3-hydroxycyclohexylcarbamate is a type of carbamate compound . Carbamates are commonly used as protecting groups for amines, particularly in the synthesis of peptides . The primary targets of this compound are therefore amines, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair of electrons .

Mode of Action

The compound acts by forming a carbamate linkage with the amine group, effectively “protecting” it from unwanted reactions during the synthesis process . This is achieved through a nucleophilic substitution reaction, where the amine group attacks the carbonyl carbon of the carbamate, leading to the formation of a new bond .

Biochemical Pathways

The use of this compound primarily affects the peptide synthesis pathway . By protecting the amine groups, it allows for the selective coupling of specific amino acids, thereby controlling the sequence of the peptide chain . The downstream effects include the successful synthesis of the desired peptide with the correct sequence of amino acids .

Pharmacokinetics

As a protecting group, it is expected to remain bound to the amine until it is deliberately removed under specific conditions . The bioavailability of the compound would therefore be closely tied to the properties of the molecule it is protecting.

Result of Action

The result of the action of this compound is the protection of amine groups, allowing for the controlled synthesis of peptides . At the molecular level, this involves the formation of a carbamate linkage. At the cellular level, the effects would depend on the specific role of the peptide being synthesized.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH of the environment can affect the rate of the nucleophilic substitution reaction . Additionally, the compound’s stability may be affected by temperature and the presence of other reactive species . It’s also worth noting that safety precautions should be taken when handling this compound, as it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

benzyl N-[(1S,3S)-3-hydroxycyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-13-8-4-7-12(9-13)15-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13,16H,4,7-10H2,(H,15,17)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIZIYCXUSGNLZ-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@H](C1)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201151755
Record name Carbamic acid, [(1R,3R)-3-hydroxycyclohexyl]-, phenylmethyl ester, rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201151755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

750649-39-9
Record name Carbamic acid, [(1R,3R)-3-hydroxycyclohexyl]-, phenylmethyl ester, rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=750649-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [(1R,3R)-3-hydroxycyclohexyl]-, phenylmethyl ester, rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201151755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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